molecular formula C6H12NO2P B8647138 3-(Methylethoxyphosphinyl)propionitrile CAS No. 18261-62-6

3-(Methylethoxyphosphinyl)propionitrile

Cat. No. B8647138
Key on ui cas rn: 18261-62-6
M. Wt: 161.14 g/mol
InChI Key: JEUUIAMCHYUADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05990337

Procedure details

120 g (2.26 mol) of acrylonitrile are added dropwise over 12 hours at 160° C. to 324 g (3.0 mol) of methanephosphonous monoethylester with vigorous stirring and under an inert-gas atmosphere. The excess monoester is then distilled off at 0.4 mbar. The residue is distilled using a Vigreux column at 142-143° C. at 0.4 mbar, giving 330 g of ethyl 2-cyanoethylmethylphosphinate (refractive index nD22 : 1.4554). This corresponds to a yield of 90% of theory.
Quantity
120 g
Type
reactant
Reaction Step One
Name
methanephosphonous monoethylester
Quantity
3 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH2:5]([O:7][P:8]([CH3:10])[OH:9])[CH3:6]>>[C:1]([CH2:2][CH2:3][P:8]([CH3:10])(=[O:9])[O:7][CH2:5][CH3:6])#[N:4]

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C(C=C)#N
Name
methanephosphonous monoethylester
Quantity
3 mol
Type
reactant
Smiles
C(C)OP(O)C

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring and under an inert-gas atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The excess monoester is then distilled off at 0.4 mbar
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled
CUSTOM
Type
CUSTOM
Details
at 142-143° C.

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCP(OCC)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 330 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.